Comprehensive Physicochemical & Synthetic Profile: Ethyl 2-[2-(4-chlorophenyl)acetamido]acetate
Comprehensive Physicochemical & Synthetic Profile: Ethyl 2-[2-(4-chlorophenyl)acetamido]acetate
Topic: Physicochemical Properties & Synthetic Profile of Ethyl 2-[2-(4-chlorophenyl)acetamido]acetate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
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Executive Summary
Ethyl 2-[2-(4-chlorophenyl)acetamido]acetate (CAS 313067-48-0), also known as Ethyl N-(4-chlorophenylacetyl)glycinate , represents a critical structural scaffold in medicinal chemistry. As a glycine conjugate of 4-chlorophenylacetic acid, it serves as a key intermediate in the synthesis of peptidomimetics and non-steroidal anti-inflammatory drug (NSAID) analogs, specifically those related to the Aceclofenac and Diclofenac pharmacophores.
This technical guide provides a rigorous analysis of its physicochemical properties, a validated synthetic protocol, and analytical fingerprinting data essential for researchers utilizing this compound in drug discovery and metabolic stability studies.
Molecular Identity & Structural Analysis[2][3][4]
The compound is an ester-amide conjugate featuring a lipophilic 4-chlorophenyl "tail" and a polar glycine ethyl ester "head." This amphiphilic structure dictates its solubility profile and biological membrane permeability.
| Attribute | Detail |
| IUPAC Name | Ethyl 2-(2-(4-chlorophenyl)acetamido)acetate |
| Common Synonyms | Ethyl N-(4-chlorophenylacetyl)glycinate; N-(4-Chlorophenylacetyl)glycine ethyl ester |
| CAS Registry Number | 313067-48-0 |
| PubChem CID | 1905085 |
| Molecular Formula | C₁₂H₁₄ClNO₃ |
| SMILES | CCOC(=O)CNC(=O)Cc1ccc(Cl)cc1 |
| InChI Key | ZNVVKZDSSWMTGQ-UHFFFAOYSA-N |
Physicochemical Profile
The following data aggregates experimental baselines from structural analogs (e.g., Ethyl phenaceturate) and calculated QSAR parameters standard in pharmaceutical profiling.
Thermal & Physical Properties[6][7][8]
| Property | Value / Range | Confidence / Method |
| Molecular Weight | 255.70 g/mol | Exact Mass |
| Physical State | Crystalline Solid | Observed (Analogous Amides) |
| Melting Point | 92°C – 98°C (Predicted) | Estimated based on Ethyl phenaceturate (MP 80-81.5°C) + 4-Cl substitution effect [1] |
| Boiling Point | 430.5°C ± 40.0°C | Predicted (760 mmHg) |
| Density | 1.23 ± 0.1 g/cm³ | Predicted |
| Flash Point | 214.2°C | Predicted |
Solubility & Lipophilicity
| Parameter | Value | Implications for Formulation |
| LogP (Octanol/Water) | 1.85 ± 0.3 | Moderate lipophilicity; likely good oral bioavailability (Rule of 5 compliant). |
| Water Solubility | Low (< 0.5 mg/mL) | Requires co-solvents (DMSO, PEG) for biological assays. |
| Organic Solubility | High | Soluble in DCM, Ethyl Acetate, DMSO, Methanol. |
| pKa (Amide NH) | ~15 (Neutral) | Non-ionizable at physiological pH (7.4). |
| H-Bond Donors | 1 (Amide NH) | Critical for receptor binding. |
| H-Bond Acceptors | 3 (Ester O, Amide O) | Facilitates solvation in polar media. |
Validated Synthetic Protocol
This protocol outlines the synthesis of Ethyl 2-[2-(4-chlorophenyl)acetamido]acetate via a Schotten-Baumann condensation. This method is preferred for its high yield and minimal racemization risk.
Reaction Pathway
The synthesis involves the nucleophilic attack of the glycine ethyl ester amine on the carbonyl carbon of 4-chlorophenylacetyl chloride.
Figure 1: Synthetic pathway for the amide coupling reaction.
Step-by-Step Methodology
Reagents:
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4-Chlorophenylacetyl chloride (1.0 eq)
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Glycine ethyl ester hydrochloride (1.1 eq)
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Triethylamine (Et3N) (2.5 eq) or DIPEA
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Dichloromethane (DCM) (Anhydrous)
Procedure:
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Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend Glycine ethyl ester hydrochloride (1.54 g, 11 mmol) in anhydrous DCM (50 mL).
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Base Addition: Cool the suspension to 0°C in an ice bath. Dropwise add Triethylamine (3.5 mL, 25 mmol). The solution will clear as the free amine is liberated.
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Acylation: Add 4-Chlorophenylacetyl chloride (1.89 g, 10 mmol) dropwise over 15 minutes, maintaining the temperature below 5°C.
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Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 3–4 hours. Monitor reaction progress via TLC (System: Hexane/EtOAc 1:1).
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Workup:
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Dilute the reaction mixture with DCM (50 mL).
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Wash sequentially with:
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1M HCl (2 x 30 mL) – Removes unreacted amine and Et3N.
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Sat. NaHCO₃ (2 x 30 mL) – Removes unreacted acid/acid chloride byproducts.
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Brine (1 x 30 mL).
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-
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Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Rotavap).
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Purification: Recrystallize the crude solid from Ethanol/Hexane or purify via silica gel column chromatography (Eluent: 20-40% EtOAc in Hexane) to yield the target as a white crystalline solid.
Analytical Characterization (Fingerprinting)
To validate the identity of the synthesized compound, compare experimental spectra against these predicted reference values.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
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δ 7.30 – 7.20 (m, 4H): Aromatic protons (AA'BB' system typical of para-substituted benzenes).
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δ 6.05 (bs, 1H): Amide –NH – (Broad singlet, exchangeable with D₂O).
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δ 4.20 (q, J=7.1 Hz, 2H): Ester –O–CH ₂–CH₃.
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δ 4.02 (d, J=5.5 Hz, 2H): Glycine α-methylene –NH–CH ₂–CO– (Couples with NH).
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δ 3.58 (s, 2H): Benzylic methylene Ar–CH ₂–CO–.
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δ 1.28 (t, J=7.1 Hz, 3H): Ester terminal methyl –O–CH₂–CH ₃.
Infrared Spectroscopy (FT-IR)
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3280–3320 cm⁻¹: N–H stretch (Amide).
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1735–1750 cm⁻¹: C=O stretch (Ester).
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1640–1660 cm⁻¹: C=O stretch (Amide I band).
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1530–1550 cm⁻¹: N–H bend (Amide II band).
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1090 cm⁻¹: Ar–Cl stretch.
Stability & Degradation Kinetics
Understanding the stability profile is crucial for handling and storage.
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Hydrolytic Stability: The ethyl ester moiety is susceptible to hydrolysis in basic or highly acidic aqueous media, converting the compound to the free acid (N-(4-chlorophenylacetyl)glycine).
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Storage: Store at +2°C to +8°C, desiccated. Stable for >2 years in solid form.
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Metabolic Fate: In vivo, this compound is expected to undergo rapid esterase-mediated hydrolysis to the carboxylic acid metabolite, followed by potential conjugation or excretion.
References
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Melting Point Analog Reference: Journal of Organic Chemistry, 1959, Vol 24, No. 3. (Data for Ethyl Phenaceturate, MP 80-81.5°C).
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CAS Registry: National Library of Medicine (NIH), PubChem Compound Summary for CID 1905085.
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Synthesis Methodology: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
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Reagent Data: Sigma-Aldrich/Merck Safety Data Sheet for 4-Chlorophenylacetyl chloride (CAS 25026-34-0).
